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Compound of Interest

Compound Name: AMT hydrochloride

Cat. No.: B1662266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for α-

Methyltryptamine (AMT) hydrochloride, a psychoactive compound of the tryptamine class. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics. This document also outlines the experimental protocols for

acquiring this data and presents logical workflows for its analytical identification and synthesis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for AMT hydrochloride, facilitating

its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for AMT hydrochloride is not readily available in the public

domain, predicted data for the free base serves as a useful reference. The presence of the

hydrochloride salt would be expected to induce shifts in the signals of nearby protons and

carbons, particularly those of the amine group and the indole ring.

Table 1: Predicted ¹H NMR Data for α-Methyltryptamine (Free Base)
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.6 d Indole H-4

~7.3 d Indole H-7

~7.1 t Indole H-6

~7.0 t Indole H-5

~7.0 s Indole H-2

~3.4 m CH

~2.9 dd CH₂ (diastereotopic)

~2.7 dd CH₂ (diastereotopic)

~1.2 d CH₃

Variable br s NH, NH₂

Solvent: CDCl₃. Reference: TMS (δ 0.00). J-coupling constants would need to be determined

from an experimental spectrum.

Table 2: Predicted ¹³C NMR Data for α-Methyltryptamine (Free Base)
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Chemical Shift (δ) ppm Assignment

~136.5 Indole C-7a

~127.5 Indole C-3a

~122.5 Indole C-2

~122.0 Indole C-6

~119.5 Indole C-5

~118.8 Indole C-4

~113.0 Indole C-3

~111.2 Indole C-7

~49.0 CH

~35.0 CH₂

~22.5 CH₃

Infrared (IR) Spectroscopy
The IR spectrum of AMT hydrochloride will exhibit characteristic absorptions corresponding to

its functional groups. The hydrochloride salt form will show a broad N-H stretch from the

ammonium group.

Table 3: Characteristic IR Absorption Bands for AMT Hydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (indole)

3200-2800 Strong, Broad
N⁺-H stretch (ammonium

hydrochloride)

3100-3000 Medium C-H stretch (aromatic)

2970-2850 Medium C-H stretch (aliphatic)

~1620, ~1460 Medium-Strong
C=C stretch (aromatic indole

ring)

~1580 Medium N-H bend (amine)

~1450 Medium C-H bend (aliphatic)

~740 Strong
C-H out-of-plane bend (ortho-

disubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry of AMT typically involves electron ionization (EI), leading to characteristic

fragmentation patterns that are crucial for its identification.

Table 4: Key Mass Spectral Fragments of α-Methyltryptamine (EI-MS)

m/z
Proposed Fragment
Structure

Fragmentation Pathway

174 [C₁₁H₁₄N₂]⁺ Molecular Ion (M⁺)

159 [M - CH₃]⁺ Loss of a methyl radical

130 [C₉H₈N]⁺
β-cleavage, formation of the

quinolinium cation

44 [C₂H₆N]⁺
α-cleavage, formation of the

ethylamine fragment
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Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy
The following protocol is a general guideline for the NMR analysis of tryptamine derivatives like

AMT hydrochloride.

Sample Preparation: Dissolve 5-10 mg of AMT hydrochloride in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of an internal

standard (e.g., TMS or a suitable reference for aqueous solvents) for chemical shift

calibration.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.

¹H NMR Acquisition:

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Spectral Width: Typically 0-160 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing to the internal

standard.

IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of solid samples like AMT hydrochloride.

Sample Preparation: Place a small amount of the AMT hydrochloride powder directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

Background Correction: Record a background spectrum of the clean ATR crystal before

analyzing the sample.

Data Processing: The software automatically performs the background subtraction. The

resulting spectrum can be analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like AMT. The hydrochloride salt is typically converted to the more volatile free

base before analysis.[1]

Sample Preparation (Free Base Extraction):

Dissolve the AMT hydrochloride sample in deionized water.
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Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the

amine.

Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl

acetate).

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

Evaporate the solvent to obtain the AMT free base.

Reconstitute the residue in a suitable solvent for GC injection.

Instrumentation: An Agilent 7890/5977B GC-MS system or equivalent.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Inlet Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify AMT by its retention time and by comparing the acquired mass

spectrum to a reference library.
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Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to

AMT hydrochloride.
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Separation & Identification Spectroscopic Confirmation
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Analytical Workflow for AMT Hydrochloride Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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